molecular formula C11H13NO2 B2620590 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one CAS No. 187679-62-5

6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B2620590
CAS No.: 187679-62-5
M. Wt: 191.23
InChI Key: BXFXFKSRPKMJSM-UHFFFAOYSA-N
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Description

6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a methoxy group at the 6th position, a methyl group at the 1st position, and a dihydroquinolinone core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 6-methoxy-2-nitrobenzaldehyde, a series of reduction and cyclization steps can lead to the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2-one derivatives, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family.

    6-Methoxyquinoline: Lacks the dihydroquinolinone structure.

    1-Methylquinoline: Lacks the methoxy group and dihydroquinolinone structure.

Uniqueness

6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one is unique due to its specific substitution pattern and dihydroquinolinone core. This structural uniqueness may contribute to its distinct biological and chemical properties.

Biological Activity

6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, synthesis methods, and relevant case studies.

  • Molecular Formula: C_11H_13N_O_2
  • Molecular Weight: 191.23 g/mol
  • CAS Number: 187679-62-5

The compound features a bicyclic structure with a methoxy group at the 6-position and a methyl group at the 1-position, contributing to its unique reactivity and biological profile.

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Activity

  • The compound has demonstrated antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
  • A study indicated that it possesses antifungal properties as well, although specific fungal strains were not detailed.

2. Anticancer Properties

  • Preliminary investigations have shown that derivatives of quinoline compounds exhibit antiproliferative activity against various cancer cell lines. For instance, related compounds have been reported to achieve IC50 values as low as 1.2 µM against MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) cell lines .
  • Mechanistic studies suggest that these compounds may induce cell cycle arrest and apoptosis in cancer cells, primarily through interactions with apoptotic markers such as Caspase-3 and BAX .

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in bacterial growth or cancer cell proliferation.
  • Apoptotic Pathways: Evidence suggests that it triggers intrinsic apoptotic pathways, leading to programmed cell death in cancer cells .

Synthesis Methods

Various synthetic routes have been developed for the preparation of this compound:

Synthesis MethodDescription
Cyclization from NitrobenzaldehydeInvolves reduction and cyclization steps starting from 6-methoxy-2-nitrobenzaldehyde under acidic or basic conditions.
Methylation ReactionThe reaction of 6-methoxy-1,2-dihydroquinolin-2-one with methyl iodide in the presence of a base such as sodium carbonate.

Case Studies

Case Study 1: Anticancer Activity
A study focusing on quinoline derivatives revealed that compounds similar to this compound exhibited significant antiproliferative effects against various cancer cell lines. The most active derivatives were further analyzed for their mechanism of action, indicating an ability to induce apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy
Another research effort highlighted the antimicrobial potential of this compound against common pathogenic bacteria. The study emphasized the need for further exploration into its efficacy and safety profiles in clinical settings.

Properties

IUPAC Name

6-methoxy-1-methyl-3,4-dihydroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-12-10-5-4-9(14-2)7-8(10)3-6-11(12)13/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFXFKSRPKMJSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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